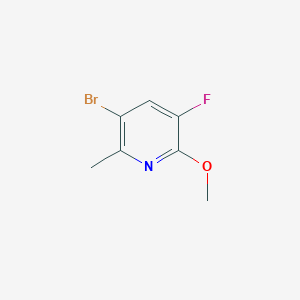

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine

Descripción

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine is a polysubstituted pyridine derivative with the molecular formula C₈H₃BrF₃N₃O₂ and a molecular weight of 310.03 . The compound features a pyridine ring substituted with bromine at position 3, fluorine at position 5, methoxy at position 6, and a methyl group at position 2. This unique combination of substituents confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of halogens (Br, F) and electron-donating groups (OCH₃, CH₃) creates a balance of electron-withdrawing and electron-donating effects, which can influence reactivity in nucleophilic or electrophilic substitution reactions.

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2-methoxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZKQBVOLATRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 5-fluoro-6-methoxy-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions produce biaryl derivatives .

Aplicaciones Científicas De Investigación

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Note: Molecular weights marked with an asterisk () are estimated based on substituent addition.

Substituent Position and Electronic Effects

- Target Compound : The bromine (electron-withdrawing) at position 3 and fluorine (electron-withdrawing) at position 5 create a meta-directing effect, while the methoxy group (electron-donating) at position 6 and methyl group (electron-donating) at position 2 increase electron density at adjacent positions. This combination may favor electrophilic substitution at positions 4 or 2 .

- 3-Bromo-5-fluoro-2-methoxypyridine : The methoxy group at position 2 (ortho to nitrogen) directs electrophiles to positions 4 or 6. The absence of a methyl group reduces steric hindrance compared to the target compound .

- 3-Bromo-6-fluoro-2-methylpyridine : Fluorine at position 6 (ortho to nitrogen) increases ring deactivation. The lack of methoxy reduces solubility in polar solvents .

Steric and Solubility Considerations

- This contrasts with 3-Bromo-5-methoxypyridine, which lacks steric hindrance and may exhibit higher reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Methoxy vs. Methyl: Methoxy groups enhance solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, whereas methyl groups increase lipophilicity. The target compound’s dual substitution (OCH₃ and CH₃) balances these properties, making it versatile for diverse synthetic conditions .

Key Takeaways

- Structural Uniqueness : The target compound’s four substituents distinguish it from simpler analogs, offering tailored reactivity for complex syntheses.

- Reactivity Trends : Substituent positions critically influence electronic effects; methoxy at position 6 (target) vs. 2 (analog) alters reaction pathways.

- Applications: Potential uses in drug discovery (e.g., fluorinated anticancer agents) and materials science (e.g., ligands for catalysis) are inferred from related compounds .

Actividad Biológica

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine (CAS Number: 1233025-33-6) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine, fluorine, and methoxy groups, suggests a variety of interactions with biological targets, making it a candidate for further research in pharmacology and drug development.

The biological activity of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the bromine and fluorine atoms may enhance its binding affinity to molecular targets, potentially affecting pathways related to neurotransmission and inflammation. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in pain pathways, particularly in models of neuropathic pain .

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's halogen substituents are believed to enhance its bioactivity .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-5-fluoro-6-methoxy-pyridine | E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL | |

| C. albicans | 0.039 mg/mL |

Neuropharmacological Effects

Studies have suggested that 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine may have neuropharmacological effects, particularly in modulating pain responses. It has been observed to inhibit the activity of certain ion channels implicated in pain signaling pathways, such as Na_v1.8, which plays a crucial role in neuropathic pain . This inhibition could make it a candidate for developing novel analgesics.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various pyridine derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties against common pathogens like E. coli and S. aureus. The study highlighted that the presence of bromine and fluorine atoms significantly increased the compounds' efficacy .

- Neuropharmacological Investigation : In a rodent model for neuropathic pain, administration of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine resulted in a marked reduction in pain-related behaviors, suggesting its potential as a therapeutic agent for managing chronic pain conditions .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Methyl and Methoxy Introduction : Start with a pre-substituted pyridine (e.g., 2-methylpyridine) and introduce methoxy via nucleophilic substitution under alkaline conditions.

Halogenation : Bromine and fluorine can be introduced using electrophilic halogenation or cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) .

Optimization : Use kinetic studies to determine ideal temperatures (e.g., 60–80°C for bromination) and catalysts (e.g., CuI for Ullmann-type couplings). Monitor progress via HPLC or TLC to minimize side products.

Q. Key Considerations :

Q. How should researchers characterize the structure and purity of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methyl (δ 2.1–2.5 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.5 ppm).

- ¹³C NMR : Confirm bromine (C-Br, δ ~110–120 ppm) and fluorine (C-F, δ ~150–160 ppm) substitution .

- ¹⁹F NMR : Detect fluorine environment (single peak for para-F).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (Br: 1:1, ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structure determination if crystals are obtainable .

- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during functionalization of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine?

Methodological Answer: Regioselectivity is influenced by electronic and steric effects:

- Electronic Effects :

- Fluorine (electron-withdrawing) directs electrophiles to meta positions.

- Methoxy (electron-donating) activates ortho/para sites. Use DFT calculations (e.g., Gaussian) to predict reactive sites .

- Steric Hindrance : The 2-methyl group blocks substitution at adjacent positions.

- Protecting Groups : Temporarily protect methoxy with SEM (trimethylsilylethoxymethyl) to prevent undesired reactions .

Example : For Suzuki coupling at C5, use Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1) at 80°C .

Q. How can conflicting biological activity data for derivatives of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine be resolved?

Methodological Answer: Contradictions often arise from:

- Isomerization : Verify regioisomer purity via 2D NMR (COSY, NOESY) or X-ray .

- Impurities : Use LC-MS to detect trace by-products (e.g., dehalogenated species).

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1%).

- Structure-Activity Relationship (SAR) : Perform systematic substitutions (e.g., replacing Br with Cl) to isolate pharmacophores .

Q. What computational methods are effective in predicting the reactivity of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and activation energies for SNAr (nucleophilic aromatic substitution).

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C-Br) using Gaussian or ORCA .

- Docking Studies : Predict binding affinities if the compound targets enzymes (e.g., kinases) using AutoDock Vina .

Case Study : Fluorine’s electronegativity increases C-Br polarization, enhancing SNAr reactivity at C6 .

Q. How to design a kinetic study to understand the thermal stability of 3-Bromo-5-fluoro-6-methoxy-2-methylpyridine under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss at 25–200°C (heating rate 10°C/min) to identify decomposition thresholds.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- Kinetic Modeling : Apply the Arrhenius equation () to extrapolate shelf life at 25°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.